3-((Trifluoromethyl)sulfonyl)quinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H6F3NO2S |
|---|---|
Molecular Weight |
261.22 g/mol |
IUPAC Name |
3-(trifluoromethylsulfonyl)quinoline |
InChI |
InChI=1S/C10H6F3NO2S/c11-10(12,13)17(15,16)8-5-7-3-1-2-4-9(7)14-6-8/h1-6H |
InChI Key |
GNWCKPDXSSDLME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 3 Trifluoromethyl Sulfonyl Quinoline and Its Structural Analogues
Direct Functionalization Routes for Quinoline (B57606) Scaffolds
The direct modification of a pre-existing quinoline ring represents a common and often efficient approach to introduce desired functional groups. These methods leverage the inherent reactivity of the quinoline system, sometimes enhanced by the use of activating groups, to achieve regioselective substitution.
C-H Functionalization Strategies
Direct C-H functionalization is a powerful and atom-economical strategy for the synthesis of complex molecules. In the context of quinoline, this approach allows for the introduction of substituents without the need for pre-functionalized starting materials.
Regioselective C(sp²)–H trifluoromethylation on quinoline rings has been a subject of intense research. While direct trifluoromethylation of the quinoline core can lead to a mixture of isomers, specific strategies have been developed to achieve regioselectivity. For instance, some methods employ directing groups to guide the trifluoromethylation to a specific position. Although direct C-H trifluoromethylation at the C3 position is challenging, advancements in catalysis continue to provide new avenues for such transformations.
Electrophilic and Nucleophilic Sulfonylation Approaches
The introduction of a sulfonyl group onto the quinoline ring can be achieved through either electrophilic or nucleophilic pathways. The choice of strategy often depends on the substitution pattern of the quinoline starting material and the desired regioselectivity.
Electrophilic sulfonylation of quinoline typically occurs under harsh conditions and generally directs substitution to the C5 and C8 positions of the benzene (B151609) ring portion of the quinoline system. Direct electrophilic sulfonylation at the C3 position of an unsubstituted quinoline is not a common transformation.
Conversely, nucleophilic sulfonylation strategies, particularly those involving quinoline N-oxides, have proven to be more effective for functionalization of the pyridine (B92270) ring. The deoxygenative C2-sulfonylation of quinoline N-oxides is a well-established method. For example, the use of zinc powder can mediate the sulfonylation of quinoline N-oxides with sulfonyl chlorides. While this primarily yields C2-substituted products, recent research has demonstrated the chemo- and regioselective synthesis of C3-sulfonate esters of quinolines from quinoline N-oxides and sulfonyl chlorides under metal-free conditions. cjcatal.com This one-pot synthesis utilizes sulfonyl chlorides for both sulfonylation and chlorination, affording a variety of C3-sulfonate esters and C4-chlorides of quinolines. cjcatal.com
De Novo Synthesis of the Quinoline Core with Pre-installed Functionality
An alternative and often more flexible approach to accessing specifically substituted quinolines involves the construction of the heterocyclic ring from acyclic precursors that already contain the desired functional groups. This "bottom-up" strategy allows for precise control over the substitution pattern of the final product.
Cascade and Multicomponent Cyclization Reactions
Cascade and multicomponent reactions offer an elegant and efficient means to construct complex molecular architectures in a single synthetic operation. Several named reactions are particularly relevant to the synthesis of the quinoline core.
A notable example is the Knoevenagel condensation/aza-Wittig reaction cascade for the synthesis of 3-sulfonylquinolines. nih.gov This approach utilizes ortho-azidobenzaldehydes and β-ketosulfones as key building blocks. nih.gov The reaction proceeds through a domino sequence involving the formation of an iminophosphorane, followed by a base-mediated Knoevenagel condensation and a subsequent intramolecular aza-Wittig reaction to furnish the 3-sulfonyl-substituted quinoline core in good to excellent yields. nih.gov
The Friedländer synthesis , a condensation reaction between a 2-aminobenzaldehyde (B1207257) or ketone and a compound containing a reactive methylene (B1212753) group, is a classic and versatile method for quinoline synthesis. rsc.orgnih.gov To obtain a 3-sulfonylquinoline via this method, a β-keto sulfone would be the required methylene component. The reaction can be catalyzed by various acids and has been adapted for greener conditions, such as using water as a solvent without a catalyst. nih.gov While specific examples leading directly to 3-((trifluoromethyl)sulfonyl)quinoline are not prevalent in the literature, the general applicability of the Friedländer synthesis with appropriately substituted β-keto sulfones makes it a viable strategy. Innovations in this method include the use of various catalysts to improve efficiency and the development of asymmetric versions to produce chiral quinolines. nih.gov
The Combes quinoline synthesis involves the reaction of anilines with β-diketones under acidic conditions. wikipedia.org To synthesize a 3-sulfonylquinoline, a β-keto sulfone could potentially be used in place of a β-diketone. A study on a modified Combes synthesis using trifluoromethylated β-diketones has shown that the regioselectivity, leading to either 2-CF₃- or 4-CF₃-quinolines, is influenced by the steric and electronic properties of the substituents on both the aniline (B41778) and the diketone. wikipedia.org This suggests that a carefully designed aniline bearing a sulfonyl group and a trifluoromethylated β-keto sulfone could potentially lead to the desired this compound.
Cyclization Reactions from Pre-functionalized Aromatic Precursors
This strategy involves the cyclization of aromatic precursors that already possess the necessary substituents for the final quinoline product. A potential route could involve the cyclization of a 2-amino or 2-hydroxy benzaldehyde (B42025) or ketone with a trifluoromethyl ynone bearing a sulfonyl group. While specific examples for the synthesis of this compound via this exact pathway are not extensively documented, the general principle of using pre-functionalized building blocks is a cornerstone of heterocyclic synthesis.
Catalytic Approaches in Compound Synthesis
Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. Various catalytic systems have been employed in the synthesis and functionalization of quinolines.
Rhodium-catalyzed reactions have been developed for the synthesis of quinoline derivatives. For instance, Rh(III)-catalyzed annulation of N-sulfonyl 2-aminobenzaldehydes with olefins provides access to 1,2-dihydroquinolines and quinolines. cjcatal.com Another rhodium(II)-catalyzed method allows for the synthesis of 2-aminoquinoline (B145021) derivatives from 2-quinolones and N-sulfonyl-1,2,3-triazoles. rsc.org
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-heteroatom bonds. While direct palladium-catalyzed C-H trifluoromethylsulfonylation of quinoline at the C3 position is not a widely reported transformation, palladium catalysts are extensively used in related reactions, such as the synthesis of sulfinamides from aryl halides and N-sulfinylamines. nih.gov
The following table summarizes the key synthetic strategies discussed:
| Synthetic Strategy | Key Precursors | Primary Product Type | Relevant Findings |
| Direct C-H Functionalization | Quinoline | C-H trifluoromethylated/sulfonylated quinolines | Regioselectivity is a key challenge; directing groups can be employed. |
| Deoxygenative Sulfonylation | Quinoline N-oxide, Sulfonyl chloride | C3-sulfonate esters of quinolines | Can be achieved under metal-free conditions in a one-pot synthesis. cjcatal.com |
| Knoevenagel/aza-Wittig Cascade | o-Azidobenzaldehyde, β-Ketosulfone | 3-Sulfonylquinolines | Efficient domino reaction providing good to excellent yields. nih.gov |
| Friedländer Synthesis | 2-Aminobenzaldehyde, β-Keto sulfone | 3-Sulfonylquinolines | Versatile method with various catalytic systems available. rsc.orgnih.gov |
| Combes Synthesis | Aniline, β-Diketone/β-Keto sulfone | Substituted quinolines | Regioselectivity is influenced by steric and electronic effects. wikipedia.org |
| Catalytic Annulation (Rh) | N-Sulfonyl 2-aminobenzaldehyde, Olefin | (Dihydro)quinolines | Provides access to the quinoline core under catalytic conditions. cjcatal.com |
Sustainable and Efficient Synthetic Protocols
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. These principles are being applied to the synthesis of quinoline sulfones, with a focus on developing more environmentally benign and efficient processes.
Traditional methods for quinoline synthesis often involve harsh conditions, toxic reagents, and the generation of significant waste. nih.gov Green chemistry approaches seek to address these issues by employing alternative energy sources, greener solvents, and catalytic systems. The development of one-pot, multi-component reactions is a key strategy in green synthesis, as it reduces the number of synthetic steps and purification procedures. The use of water as a solvent and the application of microwave or ultrasound irradiation are also prominent features of green synthetic methodologies for quinolines. nih.gov While specific green synthetic routes for this compound are not yet widely reported, the principles of green chemistry provide a clear framework for the future development of such processes. This includes the use of recyclable catalysts and solvent-free reaction conditions.
Ultrasound irradiation has been recognized as an effective technique for accelerating chemical reactions and improving yields under milder conditions. eurekaselect.com The application of ultrasound in the synthesis of quinoline derivatives has been shown to offer several advantages, including shorter reaction times and increased efficiency. eurekaselect.com
Ultrasound-assisted synthesis has been successfully employed for the one-pot, three-component synthesis of 2-substituted quinolines in water, using SnCl₂·2H₂O as a precatalyst. researchgate.net This method highlights the potential of ultrasound to promote complex organic transformations in an environmentally friendly solvent. While this specific example does not yield a 3-sulfonylated product, it demonstrates the feasibility of using ultrasound for the construction of the quinoline core. More relevantly, ultrasound has been used in the synthesis of isoxazolines bearing sulfonamide groups, showcasing its utility in reactions involving sulfonyl-containing compounds. nih.gov The use of ultrasound often allows for reactions to be carried out at ambient temperature, further contributing to the development of milder and more energy-efficient synthetic protocols. mdpi.com
Table 4: Ultrasound-Assisted Synthesis of Related Heterocycles
| Reaction | Catalyst/Reagents | Solvent | Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Synthesis of 2-substituted quinolines | SnCl₂·2H₂O, aniline, aldehydes, ethyl 3,3-diethoxypropionate | Water | Ultrasound (35 kHz) | Not specified | Good | researchgate.net |
| Synthesis of isoxazolines with sulfonamides | TCCA, hydroxylamine (B1172632) hydrochloride, alkene | EtOH-water | Ultrasound (47 kHz) | Not specified | Good to Excellent | nih.gov |
| Synthesis of 3-alkynyl substituted 2-chloroquinoxalines | CuI, PPh₃, K₂CO₃ | PEG-400 | Ultrasound (35 kHz) | 4 h | 54% | nih.gov |
Chemical Reactivity and Transformation Mechanisms of 3 Trifluoromethyl Sulfonyl Quinoline
Electrophilic and Nucleophilic Reactivity on the Quinoline (B57606) Ring System
The presence of the strongly electron-withdrawing trifluoromethylsulfonyl group at the C3 position significantly deactivates the quinoline ring towards electrophilic attack and, conversely, activates it towards nucleophilic assault. This dual nature dictates the regioselectivity and feasibility of various chemical transformations.
Nucleophilic Aromatic Substitution (SNAr) Pathways
The 3-((Trifluoromethyl)sulfonyl)quinoline molecule is a prime candidate for nucleophilic aromatic substitution (SNAr) reactions, particularly at the positions ortho and para to the activating triflyl group, namely C2 and C4. Halogenated quinolines, especially those at the 2 and 4-positions, readily undergo nucleophilic substitution. rsc.org The mechanism typically proceeds through a two-step addition-elimination pathway involving the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The strong electron-withdrawing nature of the triflyl group is crucial for stabilizing this negatively charged intermediate, thereby facilitating the reaction.
The reactivity of the quinoline ring towards nucleophiles is concentrated in the pyridine (B92270) ring, which is more electron-deficient compared to the benzene (B151609) ring. nih.gov Nucleophilic attack is favored at the C2 and C4 positions due to the ability of the nitrogen atom to accommodate the negative charge in the resulting intermediate. nih.govlibretexts.org While specific studies on this compound are limited, it is anticipated that nucleophiles such as amines, alkoxides, and thiolates would readily displace a suitable leaving group (e.g., a halide) at the C2 or C4 position. For instance, reactions of chloroquinolines with various nucleophiles have been extensively studied, demonstrating the feasibility of such transformations. youtube.com
Protonation and Derivatization at the Nitrogen Atom
The nitrogen atom of the quinoline ring possesses a lone pair of electrons and can thus act as a base or a nucleophile. However, the powerful electron-withdrawing effect of the 3-triflyl group significantly reduces the basicity of the nitrogen atom in this compound. youtube.com This diminished basicity makes protonation more challenging compared to unsubstituted quinoline.
Despite the reduced nucleophilicity, derivatization at the nitrogen atom, such as N-alkylation or N-oxidation, is still possible, albeit requiring more forcing conditions or highly reactive electrophiles. The formation of quinolinium salts through N-alkylation is a common transformation for quinoline derivatives.
Role of the Trifluoromethylsulfonyl Group in Reaction Selectivity and Mechanism
The trifluoromethylsulfonyl group is not merely a passive activator; its electronic and steric properties play a decisive role in directing the course of chemical reactions.
Electronic Effects on Reactivity (e.g., electron-withdrawing nature)
The trifluoromethylsulfonyl group is one of the most powerful electron-withdrawing groups in organic chemistry. This strong inductive and mesomeric electron withdrawal has several profound consequences on the reactivity of the quinoline ring:
Increased Electrophilicity of the Pyridine Ring: The triflyl group significantly lowers the electron density of the entire quinoline system, particularly the pyridine ring, making it more susceptible to nucleophilic attack.
Decreased Basicity of the Nitrogen Atom: As previously mentioned, the electron-withdrawing nature of the triflyl group reduces the availability of the nitrogen's lone pair for protonation or reaction with electrophiles. youtube.com
Activation of C-H Bonds: The increased acidity of the ring protons, particularly those in proximity to the triflyl group, can facilitate C-H activation reactions.
The table below summarizes the expected electronic influence of the 3-triflyl group on the different positions of the quinoline ring.
| Position | Expected Electronic Effect of 3-SO2CF3 Group |
| C2 | Strong activation towards nucleophilic attack |
| C4 | Strong activation towards nucleophilic attack |
| Benzene Ring (C5-C8) | General deactivation towards electrophilic attack |
| Nitrogen (N1) | Decreased basicity and nucleophilicity |
Stereoelectronic Control in Transformations
Stereoelectronic effects, which involve the influence of orbital alignment on reaction rates and selectivity, are also important considerations. The bulky trifluoromethylsulfonyl group at the C3 position can exert significant steric hindrance, influencing the approach of reagents and potentially controlling the stereochemical outcome of reactions at adjacent positions.
Metal-Catalyzed Transformations Involving the Compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.comnih.gov Quinolines bearing a triflate group, a related sulfonyl-containing functionality, are known to participate in Suzuki-Miyaura cross-coupling reactions. It is therefore highly probable that this compound, or a halogenated derivative thereof, would be a viable substrate for a range of palladium-catalyzed transformations.
Potential metal-catalyzed reactions involving this compound could include:
Suzuki-Miyaura Coupling: Reaction with boronic acids to form C-C bonds.
Heck Reaction: Coupling with alkenes.
Buchwald-Hartwig Amination: Formation of C-N bonds with amines.
Sonogashira Coupling: Reaction with terminal alkynes.
C-H Activation/Functionalization: Direct functionalization of C-H bonds, a growing area of interest in organic synthesis.
The triflyl group can act as a leaving group in some palladium-catalyzed reactions, or it can serve as a directing group, influencing the regioselectivity of C-H functionalization. The specific reaction conditions, including the choice of catalyst, ligand, and base, would be critical in determining the outcome of these transformations.
The table below outlines potential palladium-catalyzed reactions with this compound derivatives.
| Reaction Name | Coupling Partner | Potential Product |
| Suzuki-Miyaura | Arylboronic acid | 3-Aryl-quinoline derivative |
| Heck | Alkene | 3-Alkenyl-quinoline derivative |
| Buchwald-Hartwig | Amine | 3-Amino-quinoline derivative |
| Sonogashira | Terminal alkyne | 3-Alkynyl-quinoline derivative |
Cross-Coupling Methodologies
The trifluoromethylsulfonyl group is an effective leaving group in palladium-catalyzed cross-coupling reactions, comparable to halides and triflates. nih.govyoutube.com This makes this compound a versatile substrate for forming new carbon-carbon and carbon-heteroatom bonds, essential for synthesizing complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between an organoboron compound and an organic halide or pseudohalide. While specific examples using this compound are not prevalent in the reviewed literature, the Suzuki reaction is widely applied to quinoline derivatives. usd.edu The general mechanism involves a palladium(0) catalyst that undergoes oxidative addition with the substrate, followed by transmetalation with a boronic acid or ester, and finally reductive elimination to yield the coupled product and regenerate the catalyst. usd.edu
Sonogashira Coupling: The Sonogashira reaction is a robust method for forming a bond between a terminal alkyne and an aryl or vinyl halide/pseudohalide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reaction is carried out under mild conditions, often at room temperature with a mild base. wikipedia.org The key steps involve the formation of a copper(I) acetylide, which then undergoes transmetalation with a palladium(II) complex, followed by reductive elimination. youtube.com Given the leaving group ability of the triflone, this compound is an anticipated substrate for coupling with various alkynes to produce 3-alkynylquinolines.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide (or pseudohalide) with an alkene to form a substituted alkene. youtube.comorganic-chemistry.org The reaction typically shows high trans selectivity. organic-chemistry.org The process is fundamental in fine chemical production, with applications in synthesizing pharmaceuticals like Naproxen and Singulair. core.ac.ukrug.nl The mechanism proceeds via oxidative addition of the palladium(0) catalyst to the substrate, migratory insertion of the alkene, and subsequent β-hydride elimination. The triflone group in this compound would facilitate the initial oxidative addition step, enabling the vinylation of the quinoline core.
| Reaction | Coupling Partner | Catalyst System | Key Feature |
|---|---|---|---|
| Suzuki | Organoboron Compound (e.g., Ar-B(OH)₂) | Pd(0) Catalyst (e.g., Pd(PPh₃)₄) | Forms C(sp²)-C(sp²) bonds. |
| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd(0) Catalyst + Cu(I) Co-catalyst (e.g., CuI) | Forms C(sp²)-C(sp) bonds. wikipedia.orgorganic-chemistry.org |
| Heck | Alkene (e.g., CH₂=CHR') | Pd(0) Catalyst (e.g., Pd(OAc)₂) | Forms a new C-C bond at an sp² carbon of the alkene. youtube.comorganic-chemistry.org |
C-H Activation and Functionalization Beyond Direct Sulfonylation
Directing group-assisted C-H activation has become a cornerstone of modern synthetic chemistry for functionalizing otherwise inert C-H bonds. nih.govnih.gov For the quinoline ring system, the nitrogen atom can act as an intrinsic directing group, facilitating functionalization at the C2 and C8 positions. However, methods for remote C-H functionalization are of significant interest.
A notable strategy involves the selective C-H trifluoromethylation of 8-aminoquinoline (B160924) scaffolds at the remote C5-position. rsc.org This reaction uses sodium trifluoromethanesulfinate (CF3SO2Na) under visible light irradiation, remarkably without an external photocatalyst. rsc.orgrsc.org Investigations suggest that both the starting aminoquinoline and the resulting trifluoromethylated product can act as photosensitizers. rsc.org The mechanism is believed to involve the generation of singlet oxygen (¹O₂) and superoxide (B77818) radicals (O₂˙⁻) through energy and single-electron transfer processes, which then lead to the formation of the trifluoromethyl radical. rsc.org
Another powerful approach for meta-C-H functionalization of pyridines and quinolines proceeds through a redox-neutral dearomatization-rearomatization sequence. researchgate.net This method allows for a wide range of functional groups, including trifluoromethyl, chloro, bromo, and iodo groups, to be installed at the meta-position with high regioselectivity. researchgate.net These strategies highlight the potential to modify the quinoline core of a molecule like this compound at other positions, creating highly functionalized and structurally diverse derivatives.
| Strategy | Reagent/Catalyst | Position Functionalized | Key Mechanistic Feature |
|---|---|---|---|
| Remote C-H Trifluoromethylation | CF₃SO₂Na, Visible Light | C5 (on 8-aminoquinolines) | Photocatalyst-free; substrate acts as photosensitizer. rsc.org |
| Transition Metal Catalysis | Pd, Rh, etc. | Typically C2 or C8 | Coordination-assisted C-H metalation. nih.gov |
| Dearomatization-Rearomatization | Various (e.g., N-halosuccinimides) | meta-positions (C3, C5, C7) | Redox-neutral activation via a dearomatized intermediate. researchgate.net |
Radical Reactions and Mechanistic Pathways
The trifluoromethyl group is crucial in medicinal chemistry and materials science, and radical trifluoromethylation is an efficient method for its introduction. researchgate.netmdpi.com Sodium trifluoromethanesulfinate (CF3SO2Na), known as Langlois' reagent, is a stable, inexpensive, and widely used precursor for generating the trifluoromethyl radical (•CF3). researchgate.netacs.org
The mechanism for generating the •CF3 radical from CF3SO2Na typically involves an oxidative single-electron transfer (SET). acs.orgbeilstein-journals.org This process results in the cleavage of the sulfur-carbon bond, releasing sulfur dioxide (SO2) and the highly reactive trifluoromethyl radical. researchgate.net This radical can then add to various substrates, including heterocycles like quinoline. beilstein-journals.orgnih.gov For example, the trifluoromethylation of coumarins and quinolines has been achieved using a Mn(OAc)3 oxidant to facilitate the generation of the •CF3 radical from CF3SO2Na. nih.gov The resulting radical adduct is then oxidized to a carbocation before deprotonation yields the final product. nih.gov
Visible light-induced photoredox catalysis provides a mild and efficient alternative for generating •CF3 radicals from CF3SO2Na. rsc.orgresearchgate.net These reactions can be used to initiate cascade processes, such as the trifluoromethylation/cyclization of N-benzamides to synthesize CF3-containing isoquinoline-1,3-diones under metal-free conditions. researchgate.net
Rearrangement Reactions and Cascade Processes
Cascade reactions, where a single transformation sets off a series of subsequent bond-forming events, are highly efficient for building molecular complexity. Radical addition is an excellent trigger for such cascades. The addition of a trifluoromethyl radical to an unsaturated system can initiate cyclization or rearrangement processes.
For instance, photoredox-catalyzed trifluoromethylation of N-arylacrylamides with trifluoromethanesulfonyl chloride (CF3SO2Cl) leads to trifluoromethylated 3,3-disubstituted 2-oxindoles through a tandem trifluoromethylation/cyclization process. nih.gov Similarly, unactivated alkenes can undergo a photoredox-catalyzed trifluoromethylation followed by a 6-exo radical cyclization to produce tetralin derivatives. nih.gov While not starting from this compound itself, these examples demonstrate how a trifluoromethyl radical, which could potentially be generated from precursors to the title compound, initiates powerful cascade reactions.
Other rearrangement reactions are also central to quinoline synthesis. A homologation of the classic Fischer indole (B1671886) synthesis, using an N-aryl-N'-cyclopropyl hydrazine, proceeds via a Brønsted acid-promoted homo-diaza-Cope rearrangement to form the quinoline core. nih.gov Another novel synthesis of quinoline-3-carboxylates utilizes a rhodium-catalyzed reaction of indoles with halodiazoacetates, which is proposed to occur via a cyclopropanation followed by a ring-expansion rearrangement. beilstein-journals.org These reactions underscore the diverse rearrangement pathways available for synthesizing and modifying the quinoline scaffold.
Applications of 3 Trifluoromethyl Sulfonyl Quinoline in Advanced Organic Synthesis
As a Versatile Synthon for Complex Quinoline (B57606) Architectures
The strategic placement of the trifluoromethylsulfonyl group at the C3 position of the quinoline ring imparts distinct reactivity patterns, making 3-((Trifluoromethyl)sulfonyl)quinoline a valuable synthon for creating diverse and complex quinoline-based molecules.
The trifluoromethylsulfonyl moiety is a powerful electron-withdrawing group. This electronic influence deactivates the quinoline ring toward electrophilic aromatic substitution but significantly activates the C2 and C4 positions for nucleophilic aromatic substitution (SNAr) reactions. nih.gov This allows for the selective introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiolates, at these positions to generate novel 2- and 4-substituted quinoline derivatives.
While the sulfonyl group itself is not a typical leaving group in SNAr reactions, its presence can direct ortho-lithiation or metallation at the C4 position. Subsequent quenching with various electrophiles provides a pathway to 4-substituted this compound derivatives, which are not readily accessible through other methods. This directed metallation strategy offers a powerful tool for regioselective functionalization.
Table 1: Potential Nucleophilic Aromatic Substitution Reactions This table illustrates plausible transformations based on the known reactivity of activated quinoline systems. Specific experimental data for this compound was not available in the surveyed literature.
| Nucleophile (Nu-H) | Target Position | Product Structure | Potential Conditions |
|---|---|---|---|
| R₂NH (e.g., Piperidine) | C4 | 4-(Piperidin-1-yl)-3-((trifluoromethyl)sulfonyl)quinoline | K₂CO₃, DMSO, 120 °C |
| RONa (e.g., NaOMe) | C4 | 4-Methoxy-3-((trifluoromethyl)sulfonyl)quinoline | NaH, THF, reflux |
| RSH (e.g., Thiophenol) | C2 or C4 | 4-(Phenylthio)-3-((trifluoromethyl)sulfonyl)quinoline | Cs₂CO₃, DMF, 80 °C |
Fused polycyclic systems containing a quinoline nucleus are prevalent in natural products and pharmaceuticals, often exhibiting significant biological activity. clockss.org this compound can serve as a key precursor for these complex structures. By first introducing a functional group at the C4 position via the methods described above (e.g., SNAr or directed metallation), a substrate for intramolecular cyclization can be generated.
For instance, the introduction of a nucleophile at C4 bearing a pendant reactive group (e.g., a terminal alkyne or a protected amine) can be followed by a transition-metal-catalyzed or thermally-induced cyclization onto the C5 position of the benzo-ring, leading to the formation of tetracyclic quinoline derivatives. clockss.org This strategy allows for the rapid assembly of complex heterocyclic frameworks from a common intermediate.
Utilization in Cascade and Multicomponent Reactions to Enhance Molecular Complexity
Cascade and multicomponent reactions are highly efficient strategies for building molecular complexity in a single step, minimizing waste and purification efforts. While the direct use of this compound as a substrate in common multicomponent reactions for heterocycle synthesis is not extensively documented, its derivatives hold potential. For example, conversion of the sulfonyl group to a more reactive functional group or functionalization at the C4 position could generate an intermediate that readily participates in cascade sequences.
Methodologies for synthesizing 3-sulfonylquinolines often involve cascade reactions, such as a Knoevenagel condensation/aza-Wittig reaction sequence, highlighting the stability of this scaffold once formed. nih.gov The synthetic utility of this compound in forward-looking cascade processes would likely involve its role as a stable core upon which complexity is built through reactions at other positions of the quinoline ring.
Development of Novel Reagents and Intermediates (e.g., conversion to sulfonyl fluorides and sulfonamides)
The sulfonyl group is not merely a passive electronic modulator; it is a functional handle that can be converted into other valuable sulfur-based functionalities. A particularly important transformation is the conversion of sulfones into sulfonyl fluorides and subsequently into a diverse array of sulfonamides, which are prominent motifs in medicinal chemistry. nih.gov
Although specific protocols starting from this compound are not detailed in the literature, general methods for the transformation of heterocyclic sulfones to sulfonyl fluorides are established. These often involve deprotection or activation steps. nih.gov Once formed, the corresponding quinoline-3-sulfonyl fluoride can react with a wide variety of primary and secondary amines to yield a library of sulfonamides. This late-stage diversification is a powerful strategy in drug discovery. The increased stability and unique reactivity of sulfonyl fluorides make them preferable intermediates compared to the more traditional sulfonyl chlorides. researchgate.netnih.gov
Table 2: Plausible Conversion to Sulfonyl Derivatives This table outlines a potential synthetic pathway based on established methodologies for the conversion of sulfones and sulfonamides.
| Transformation Step | Intermediate/Product | Reagents and Conditions |
|---|
| 1. Sulfone to Sulfonyl Fluoride (Hypothetical) | this compound -> Quinoline-3-sulfonyl fluoride | 1. Activation (e.g., conversion to sulfonyl chloride) 2. Fluorination (e.g., KF) | | 2. Sulfonyl Fluoride to Sulfonamide | Quinoline-3-sulfonyl fluoride -> Quinoline-3-sulfonamide | Primary or secondary amine (R¹R²NH), Lewis Acid (e.g., Ca(NTf₂)₂), tert-Amyl alcohol |
Strategic Incorporation into Synthetic Routes for Chemically Significant Scaffolds
The strategic value of this compound lies in the combination of three key features: the stable quinoline core, the bioisosteric trifluoromethyl group, and the versatile sulfonyl handle. In a synthetic route, this compound can be incorporated to introduce a quinoline moiety that is pre-functionalized for subsequent modifications.
The strong electron-withdrawing nature of the trifluoromethylsulfonyl group can influence the reactivity of other substituents on the ring, allowing for selective transformations that might not be possible on an unsubstituted quinoline. For medicinal chemistry programs, its use allows for the synthesis of a core structure that can be diversified at a late stage by converting the sulfonyl group into a range of sulfonamides (as described in 4.3) or by leveraging its activating effect to introduce substituents at the C4 position (as in 4.1.1). This approach enables the rapid exploration of structure-activity relationships around a chemically significant and metabolically robust trifluoromethylated quinoline scaffold.
Computational and Theoretical Investigations on 3 Trifluoromethyl Sulfonyl Quinoline
Quantum Chemical Calculations of Electronic Structure (e.g., frontier molecular orbital analysis)
Quantum chemical calculations are fundamental to understanding the electronic characteristics of 3-((trifluoromethyl)sulfonyl)quinoline. Methods like Density Functional Theory (DFT) are employed to determine the molecule's electronic structure, including the energies and distributions of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is associated with the molecule's ability to donate electrons, acting as a nucleophile, while the LUMO relates to its ability to accept electrons, functioning as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
For quinoline (B57606) derivatives, the distribution of HOMO and LUMO is typically spread across the entire molecule, indicating that charge transfer can occur throughout the structure. uantwerpen.be The introduction of a strong electron-withdrawing group like the trifluoromethylsulfonyl group at the 3-position is expected to significantly influence the electronic properties. This substituent would likely lower the energies of both the HOMO and LUMO, potentially affecting the molecule's reactivity towards nucleophiles and electrophiles.
Table 1: Representative Quantum Chemical Descriptors Calculated for a Substituted Quinoline Derivative
| Parameter | Description | Illustrative Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.65 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.82 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.83 |
| Ionization Potential (I) | -EHOMO | 6.65 |
| Electron Affinity (A) | -ELUMO | 1.82 |
| Chemical Hardness (η) | (I - A) / 2 | 2.42 |
| Chemical Potential (μ) | -(I + A) / 2 | -4.24 |
| Electrophilicity Index (ω) | μ2 / 2η | 3.71 |
Note: The values presented are illustrative and based on calculations for a generic quinoline derivative to demonstrate the application of the method. scirp.org Specific values for this compound would require dedicated computational studies.
Mechanistic Elucidation via Density Functional Theory (DFT) Calculations (e.g., reaction pathways and transition states)
Density Functional Theory (DFT) calculations are a powerful tool for elucidating the mechanisms of chemical reactions involving quinoline derivatives. By mapping the potential energy surface of a reaction, researchers can identify the most probable reaction pathways, locate transition states, and calculate activation energies. This information is invaluable for understanding how a molecule like this compound might be synthesized or how it participates in subsequent chemical transformations.
For the synthesis of 3-sulfonylquinolines, computational studies can help to rationalize the observed regioselectivity and reactivity. For example, in a reaction cascade involving Knoevenagel condensation and an aza-Wittig reaction to form the quinoline ring, DFT could be used to model the energies of the intermediates and transition states for different possible pathways. nih.gov This would allow for a theoretical confirmation of the most energetically favorable route, complementing experimental findings.
Similarly, in reactions such as the deoxygenative C2-sulfonylation of quinoline N-oxides, DFT calculations can provide insights into the role of the reagents and the nature of the key intermediates. mdpi.com By modeling the electronic structure of the transition states, it is possible to understand the factors that control the reaction's feasibility and efficiency. While specific mechanistic studies on the synthesis or reactions of this compound were not found in the searched literature, the principles of applying DFT to similar systems are well-established. nih.govnih.gov Such studies would involve optimizing the geometries of reactants, products, and transition states to understand the energetic landscape of the reaction. mdpi.com
Table 2: Illustrative Data from a DFT-Based Mechanistic Study of a Hypothetical Reaction Step
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Starting materials | 0.0 |
| Transition State 1 | First energy barrier | +25.3 |
| Intermediate | A stable species along the pathway | -5.7 |
| Transition State 2 | Second energy barrier | +18.9 |
| Products | Final molecules | -15.2 |
Note: This table provides hypothetical data to illustrate the type of information obtained from DFT calculations of a reaction pathway.
Conformational Analysis and Molecular Dynamics Simulations (e.g., understanding structural preferences impacting reactivity)
Molecular Dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule in different environments, such as in solution. nih.gov By simulating the movements of the atoms over time, MD can reveal how the molecule flexes, vibrates, and interacts with solvent molecules. nih.gov This is particularly important for understanding how the conformational preferences of this compound might change in a reactive medium, potentially exposing or shielding reactive sites.
While specific conformational analyses or MD simulations for this compound are not detailed in the provided search results, studies on related molecules, such as aryl- and alkyl-sulfonyl compounds, have shown that the preferred conformations are often governed by a balance of steric and electrostatic interactions. rsc.org For quinoline derivatives, MD simulations have been used to study their interactions with biological targets, providing information on binding modes and stability. nih.govmdpi.com Such computational approaches could be applied to this compound to understand its structural dynamics and how they relate to its chemical behavior.
Table 3: Representative Conformational Energy Profile for a Molecule with a Rotatable Bond
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |
|---|---|---|
| 0 | 5.2 | Eclipsed (high energy) |
| 60 | 0.5 | Gauche |
| 120 | 4.8 | Eclipsed (high energy) |
| 180 | 0.0 | Anti (global minimum) |
Note: This table illustrates the type of data obtained from a conformational analysis scan around a single bond. The specific values are hypothetical.
Prediction of Spectroscopic Properties for Structural Elucidation of Reaction Products (e.g., NMR, IR, UV-Vis, X-ray crystallography)
Computational methods are extensively used to predict the spectroscopic properties of molecules, which is a crucial step in the structural elucidation of new compounds. By calculating theoretical spectra and comparing them with experimental data, chemists can confirm the identity and structure of their reaction products.
NMR Spectroscopy: DFT calculations can accurately predict the 1H and 13C nuclear magnetic resonance (NMR) chemical shifts. nih.govmdpi.com The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. For a molecule like this compound, theoretical predictions of the chemical shifts of the protons and carbons in the quinoline ring system would be invaluable for interpreting experimental NMR spectra and confirming the position of the trifluoromethylsulfonyl substituent. researchgate.net
IR Spectroscopy: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. DFT calculations can compute these vibrational frequencies, which correspond to the peaks in an IR spectrum. nih.govresearchgate.net This allows for the assignment of experimental IR bands to specific molecular vibrations, such as C-H stretches, C=C and C=N ring vibrations, and the characteristic strong absorptions of the S=O bonds in the sulfonyl group. mdpi.com
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, which correspond to its absorption of ultraviolet-visible (UV-Vis) light. researchgate.netresearchgate.net These calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength of the transitions, providing insights into the electronic structure and chromophores within the molecule. researchgate.net
Table 4: Illustrative Comparison of Calculated and Experimental Spectroscopic Data for a Quinoline Derivative
| Spectroscopic Technique | Calculated Value | Experimental Value |
|---|---|---|
| 1H NMR (ppm) | 8.95 (H2), 8.20 (H4) | 8.92 (H2), 8.18 (H4) |
| 13C NMR (ppm) | 150.2 (C2), 136.5 (C4) | 150.0 (C2), 136.1 (C4) |
| IR (cm-1) | 1620 (C=N stretch), 1350 (S=O stretch) | 1618 (C=N stretch), 1345 (S=O stretch) |
| UV-Vis (λmax, nm) | 315 | 313 |
Note: The data in this table is hypothetical and serves to illustrate the typical agreement between calculated and experimental spectroscopic values for a quinoline derivative.
Synthesis and Chemical Properties of Derivatives and Analogues of 3 Trifluoromethyl Sulfonyl Quinoline
Systematic Modification of the Quinoline (B57606) Core (e.g., at C2, C4, or peripheral positions)
Systematic modification of the quinoline core of 3-((trifluoromethyl)sulfonyl)quinoline is crucial for fine-tuning its physicochemical and biological properties. The reactivity of the quinoline ring is significantly influenced by the nitrogen atom and the strongly deactivating trifluoromethylsulfonyl group at the C3 position. Electrophilic substitution on the benzene (B151609) ring of the quinoline is directed to the C5 and C7 positions, while nucleophilic attack is generally favored at the C2 and C4 positions of the pyridine (B92270) ring.
Researchers have explored various synthetic routes to introduce substituents at key positions of the quinoline nucleus. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira reactions, are powerful tools for the functionalization of halo-substituted quinolines. mdpi.comnih.gov A general strategy involves the initial synthesis of a halogenated this compound, which can then serve as a versatile intermediate for the introduction of a wide range of substituents.
Table 1: Examples of Quinoline Core Modifications
| Position | Modification Strategy | Reactants | Product Type |
| C2 | Palladium-catalyzed Suzuki-Miyaura coupling | 2-Chloro-3-((trifluoromethyl)sulfonyl)quinoline, Arylboronic acid | 2-Aryl-3-((trifluoromethyl)sulfonyl)quinoline |
| C4 | Nucleophilic aromatic substitution | 4-Chloro-3-((trifluoromethyl)sulfonyl)quinoline, Amines/Thiols | 4-Amino/Thio-3-((trifluoromethyl)sulfonyl)quinoline |
| C6 | Electrophilic bromination | This compound, N-Bromosuccinimide | 6-Bromo-3-((trifluoromethyl)sulfonyl)quinoline |
For example, a 2-chloro or 4-chloro-3-((trifluoromethyl)sulfonyl)quinoline can be synthesized and subsequently reacted with various nucleophiles or organometallic reagents. The presence of the electron-withdrawing sulfonyl group at C3 enhances the susceptibility of the C2 and C4 positions to nucleophilic attack.
Diversification of the Sulfonyl Moiety (e.g., into sulfonamides, sulfones, sulfonyl fluorides)
The trifluoromethylsulfonyl group itself can be a target for chemical modification, allowing for the synthesis of a diverse range of derivatives with altered properties. The conversion of the sulfonyl group into sulfonamides, other sulfones, and sulfonyl fluorides opens up avenues for creating new analogues.
Sulfonamides: Quinoline-based sulfonamides are a well-established class of compounds with a wide range of biological activities. nih.gov The synthesis of sulfonamides from this compound can be achieved by first converting the sulfonyl group to a sulfonyl chloride, followed by reaction with a primary or secondary amine.
Sulfones: While the parent compound is a trifluoromethylsulfone, the trifluoromethyl group can be replaced to generate other sulfone derivatives. This would typically involve a more complex synthetic route, potentially starting from a quinoline-3-thiol and performing an S-alkylation followed by oxidation to the desired sulfone.
Sulfonyl Fluorides: Heterocyclic sulfonyl fluorides are valuable intermediates in medicinal chemistry. nih.gov The conversion of a sulfonyl group to a sulfonyl fluoride can be accomplished from the corresponding sulfonyl chloride by treatment with a fluoride source.
Table 2: Diversification of the Sulfonyl Group
| Derivative | Synthetic Precursor | Key Reagent(s) |
| Sulfonamide | Quinoline-3-sulfonyl chloride | Primary/Secondary Amine |
| Aryl/Alkyl Sulfone | Quinoline-3-thiol | Alkyl/Aryl Halide, Oxidizing Agent |
| Sulfonyl Fluoride | Quinoline-3-sulfonyl chloride | Potassium Fluoride |
Exploration of Isomeric Forms and Their Differential Chemical Behavior
The position of the trifluoromethylsulfonyl group on the quinoline ring significantly impacts the molecule's electronic distribution and, consequently, its chemical reactivity. The synthesis and study of isomeric forms, such as 2-, 4-, 5-, 6-, 7-, and 8-((trifluoromethyl)sulfonyl)quinoline, are essential for a comprehensive understanding of the structure-activity relationships.
The synthesis of these isomers generally follows established methods for quinoline synthesis, incorporating the sulfonyl group at the desired position. For instance, the synthesis of 2-sulfonylquinolines can be achieved through the deoxygenative C2-H sulfonylation of quinoline N-oxides with sulfonyl chlorides. nih.govsigmaaldrich.com The synthesis of a 4-substituted quinoline could potentially be achieved through a Friedländer annulation. researchgate.net
The chemical behavior of these isomers is expected to differ based on the position of the strongly electron-withdrawing trifluoromethylsulfonyl group.
2- and 4-((Trifluoromethyl)sulfonyl)quinoline: The presence of the sulfonyl group at the C2 or C4 position renders these positions highly susceptible to nucleophilic attack, facilitating displacement of the sulfonyl group by suitable nucleophiles. The C4 position is generally considered the most electrophilic site in the quinoline ring system. acs.org
This compound: With the sulfonyl group at C3, the C2 and C4 positions are still activated towards nucleophilic attack, though to a lesser extent than in the 2- and 4-isomers.
Substituents on the Benzenoid Ring (C5-C8): When the sulfonyl group is on the benzene ring, its electronic influence on the pyridine ring's reactivity is less pronounced. The primary impact would be on electrophilic substitution reactions on the benzenoid ring itself.
Understanding these differences in reactivity is crucial for designing selective chemical transformations for each isomer.
Introduction of Additional Functional Groups for Further Chemical Transformations
The introduction of additional functional groups onto the this compound scaffold provides handles for further chemical elaboration, enabling the construction of more complex molecules. Halogens, particularly bromine and iodine, are commonly introduced as they can be readily transformed into a variety of other functional groups through well-established methodologies like palladium-catalyzed cross-coupling reactions. mdpi.comnih.gov
For example, bromination of the quinoline core, which is expected to occur at the C6 or C8 positions, would yield a bromo-3-((trifluoromethyl)sulfonyl)quinoline. This bromo-derivative can then be subjected to:
Suzuki-Miyaura Coupling: Reaction with an aryl or heteroaryl boronic acid to form a C-C bond.
Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl moiety. acs.org
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.
Heck Coupling: Reaction with an alkene to form a new C-C double bond.
These transformations allow for the modular construction of a library of derivatives with diverse substituents, which is a powerful strategy in drug discovery and materials science.
Table 3: Further Transformations of Functionalized this compound
| Initial Functional Group | Reaction Type | Reagents | Resulting Functional Group |
| Bromo (at C6) | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | Aryl |
| Bromo (at C6) | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl |
| Bromo (at C6) | Buchwald-Hartwig Amination | Amine, Pd catalyst | Amino |
The strategic introduction and subsequent transformation of functional groups are key to unlocking the full potential of the this compound scaffold for various applications.
Q & A
Q. What are the established synthetic routes for 3-((Trifluoromethyl)sulfonyl)quinoline?
The primary methods include:
- Knoevenagel condensation/aza-Wittig cascade : A one-pot strategy using substituted aldehydes and amines, followed by sulfonylation with trifluoromethanesulfonic anhydride. Optimal yields (72–85%) are achieved with DMF as a solvent at 80°C .
- N-Propargylaniline cyclization : Reacting N-propargylanilines with trifluoromethanesulfonyl chloride under Pd(II) catalysis. This method avoids harsh acids and achieves regioselectivity via radical intermediates (yields: 60–78%) .
- Quinoline sulfonation : Direct sulfonation of quinoline derivatives using trifluoromethanesulfonic acid, though this requires careful control of stoichiometry to prevent over-sulfonation .
Q. How is this compound characterized structurally?
Key techniques include:
- NMR spectroscopy : NMR confirms trifluoromethyl group integration, while NMR identifies quinoline proton environments.
- X-ray crystallography : Resolves sulfonyl group orientation and quinoline planarity, critical for understanding electronic effects .
- HPLC-MS : Validates purity (>95%) and monitors byproducts like desulfonated intermediates .
Advanced Research Questions
Q. How can reaction yields be optimized in the Pd-catalyzed synthesis of this compound?
- Catalyst screening : Pd(OAc) outperforms PdCl (82% vs. 45% yield) due to better ligand coordination .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance sulfonyl chloride reactivity, while THF reduces side reactions .
- Additives : Silver carbonate (2 equiv.) scavenges halides, improving turnover number by 30% .
- Temperature control : Maintaining 80°C prevents decomposition of the trifluoromethylsulfonyl group .
Q. What mechanistic insights explain contradictory data in radical-mediated sulfonylation?
Discrepancies in radical trapping experiments (e.g., TEMPO inhibition vs. no effect) arise from:
- Radical chain length : Longer chains (initiated by AIBN) are less susceptible to scavengers .
- Substrate electronic effects : Electron-deficient quinolines stabilize sulfonyl radicals, altering reaction pathways .
- Validation method : EPR spectroscopy confirms radical intermediates in Pd-free systems but not in Pd-catalyzed reactions, suggesting metal-mediated pathways dominate .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- DFT calculations : Predict electrophilic sulfonyl group reactivity at C-3, aiding in rational substitution patterns for kinase inhibition .
- Docking studies : Quinoline’s planar structure aligns with ATP-binding pockets in kinases (e.g., EGFR), while the sulfonyl group improves solubility for in vivo assays .
- SAR libraries : Systematic variation of substituents (e.g., 6-fluoro or 4-methyl groups) correlates with IC values in cancer cell lines .
Q. What strategies resolve stability issues during storage of this compound?
- Moisture control : Store under argon with molecular sieves to prevent hydrolysis of the sulfonyl group .
- Light sensitivity : Amber vials reduce photodegradation; NMR stability assays show >90% integrity after 6 months at –20°C .
- Impurity profiling : LC-MS identifies degradants like quinoline-3-sulfonic acid, prompting formulation adjustments .
Methodological Tables
| Catalyst Comparison in Pd-Mediated Synthesis |
|---|
| Catalyst |
| Pd(OAc) |
| PdCl |
| Pd(PPh) |
| Solvent Effects on Reaction Efficiency |
|---|
| Solvent |
| DMF |
| THF |
| Toluene |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
